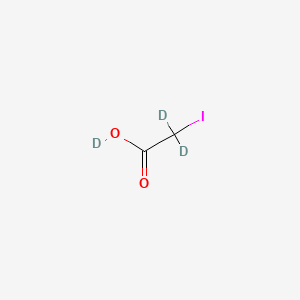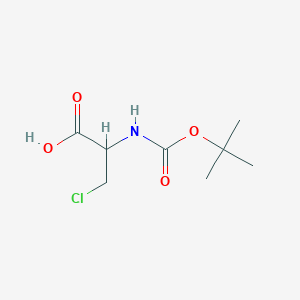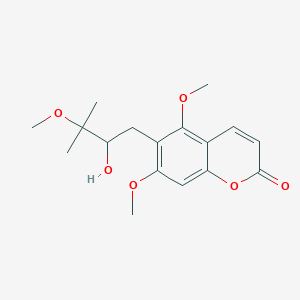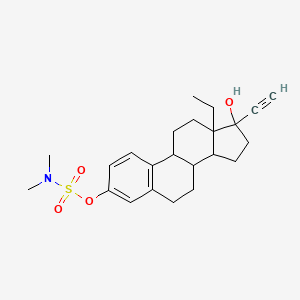![molecular formula C20H11N2Na3O10S3 B12301943 Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodico;6-oxido-4-sulfo-5-[(4-sulfonatonaphtalèn-1-yl)diazényl]naphtalène-2-sulfonate est un composé organique complexe connu pour ses propriétés de couleur vives. Il est couramment utilisé comme colorant dans diverses applications industrielles en raison de sa stabilité et de sa coloration intense.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Trisodico;6-oxido-4-sulfo-5-[(4-sulfonatonaphtalèn-1-yl)diazényl]naphtalène-2-sulfonate implique généralement des réactions de diazotation et de couplage. Le processus commence par la diazotation d'un dérivé de naphtalène sulfoné, suivie du couplage avec un autre composé de naphtalène sulfoné dans des conditions contrôlées de pH et de température.
Méthodes de production industrielles
Dans les milieux industriels, la production de ce composé est effectuée dans de grands réacteurs où un contrôle précis de la température, du pH et des concentrations de réactifs est maintenu afin d'assurer un rendement élevé et une pureté élevée. Le produit final est ensuite purifié par filtration et séchage.
Analyse Des Réactions Chimiques
Types de réactions
Trisodico;6-oxido-4-sulfo-5-[(4-sulfonatonaphtalèn-1-yl)diazényl]naphtalène-2-sulfonate subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut modifier les propriétés de couleur du composé.
Réduction: Cette réaction peut briser la liaison azo, conduisant à la formation d'amines.
Substitution: Cette réaction peut se produire au niveau des groupes sulfonate, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le dithionite de sodium sont utilisés.
Substitution: Divers nucléophiles peuvent être utilisés en conditions acides ou basiques.
Produits principaux
Oxydation: Conduite à la formation de naphtoquinones sulfonées.
Réduction: Produit des naphtylamines sulfonées.
Substitution: Donne lieu à divers dérivés de naphtalène substitués.
Applications de la recherche scientifique
Trisodico;6-oxido-4-sulfo-5-[(4-sulfonatonaphtalèn-1-yl)diazényl]naphtalène-2-sulfonate a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme indicateur de pH et dans les expériences de titrage.
Biologie: Employé dans les techniques de coloration pour la microscopie.
Médecine: Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments.
Industrie: Largement utilisé comme colorant dans les industries textiles, du papier et du cuir.
Mécanisme d'action
Le composé exerce ses effets principalement par sa capacité à absorber et à réfléchir des longueurs d'onde spécifiques de la lumière, lui conférant sa couleur caractéristique. La structure moléculaire permet de fortes interactions avec divers substrats, ce qui en fait un colorant efficace. Les groupes sulfonate améliorent sa solubilité dans l'eau, facilitant son application dans les systèmes aqueux.
Applications De Recherche Scientifique
Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with various substrates, making it an effective dye. The sulfonate groups enhance its solubility in water, facilitating its application in aqueous systems.
Comparaison Avec Des Composés Similaires
Composés similaires
- Trisodium 8- [4- (4-Aminophenyl)Diazenyl-6-Sulfonatonaphthalen-1-Yl]Diazenyl-5- [ (2E)-2- (1-Oxo-4-Sulfonatonaphthalen-2-Ylidene)Hydrazinyl]Naphthalene-2-Sulfonate
- Trisodium 3-hydroxy-4- (4’-sulphonatonaphthylazo)naphthalene-2,7-disulphonate
Unicité
Trisodico;6-oxido-4-sulfo-5-[(4-sulfonatonaphtalèn-1-yl)diazényl]naphtalène-2-sulfonate est unique en raison de sa combinaison spécifique de groupes sulfonate et de liaison azo, qui lui confèrent une stabilité et une solubilité exceptionnelles, ce qui le rend très efficace comme colorant dans diverses applications.
Propriétés
Formule moléculaire |
C20H11N2Na3O10S3 |
|---|---|
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clé InChI |
SWGJCIMEBVHMTA-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)




